molecular formula C17H9Cl2N3OS2 B2570971 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477568-86-8

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2570971
CAS No.: 477568-86-8
M. Wt: 406.3
InChI Key: KIEWKTWDUDKDRP-UHFFFAOYSA-N
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Description

The compound “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide group, a thiazole ring, a benzothiazole ring, and a dichlorophenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and benzothiazole rings, followed by the introduction of the dichlorophenyl group and the carboxamide group. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be quite complex. The presence of multiple rings (thiazole and benzothiazole) would likely result in a rigid structure. The dichlorophenyl group could potentially participate in π-π stacking interactions, which could influence the compound’s behavior in a biological context .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple aromatic rings and a carboxamide group could potentially result in significant polarity, which could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing derivatives of benzothiazole, exploring their structural characteristics through spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy. These compounds, including those related to the specified chemical structure, exhibit a range of biological activities due to their heterocyclic frameworks, which are significant in medicinal chemistry (Gopal Senthilkumar et al., 2021).

Biological Activities

The synthesized benzothiazole derivatives have been evaluated for various biological activities:

  • Antibacterial and Antifungal Activities : Compounds derived from benzothiazole have shown promising antibacterial and antifungal properties, indicating their potential as therapeutic agents against microbial infections (M. Palkar et al., 2017).
  • Anticancer Activity : Some benzothiazole derivatives have exhibited significant anticancer effects, highlighting their potential in developing new anticancer drugs. The evaluation of these compounds against various cancer cell lines has shown promising results, suggesting their utility in cancer therapy (B. Ravinaik et al., 2021).
  • Analgesic Properties : The development of benzothiazole derivatives for potential analgesic properties indicates their use in pain management. Pharmacological screening has identified compounds with high analgesic activity, contributing to the exploration of new pain relief medications (I. Ukrainets et al., 2014).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could focus on elucidating its mechanism of action, optimizing its structure for increased activity or selectivity, and assessing its toxicity and pharmacokinetic properties .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)13-8-24-17(21-13)22-15(23)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWKTWDUDKDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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